N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide
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Description
N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.281. The purity is usually 95%.
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Scientific Research Applications
Solubility and Interaction with Solvents
The solubility of nitrobenzamide derivatives, closely related to N-(2-Cyano-3-methylbutan-2-yl)-3-nitrobenzamide, has been investigated across a range of solvents. Research found that the solubility of p-nitrobenzamide, a compound with structural similarities, varies significantly across different solvents, indicating potential applications in solubility enhancement for pharmaceutical formulations. The study provided insight into the solute-solvent interaction, which is crucial for the development of drug delivery systems and improving bioavailability (Yuan et al., 2019).
Reaction with Metal Ions
The reactivity of nitrobenzamide derivatives with metal ions has been studied, highlighting their potential use in chemical sensors and environmental monitoring. One study demonstrated the selective reduction in fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers upon interaction with Cu2+, Fe2+, or Fe3+ ions. This selectivity offers pathways for the development of sensitive and selective sensors for metal ion detection in environmental samples (Phukan, Goswami, & Baruah, 2015).
Antitumor Activity and Drug Development
Nitrobenzamide derivatives exhibit significant potential in antitumor activity, with studies exploring their mechanisms of action and therapeutic applications. For example, the hypoxia-selective cytotoxicity of regioisomers of a nitrobenzamide compound was examined, shedding light on the potential use of these compounds in targeting hypoxic tumor environments. Such research is crucial for developing new anticancer therapies that target the unique conditions of tumor sites (Palmer et al., 1996).
Novel Synthesis Methods
The development of new synthetic routes for nitrobenzamide derivatives has been a focus of research, aiming at improving the efficiency and selectivity of chemical syntheses. Studies on the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, involving nitrobenzamide intermediates, exemplify advancements in the field. Such methodologies enhance the accessibility of nitrobenzamide derivatives for further research and application in various fields, including medicinal chemistry (Jin et al., 2011).
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(2)13(3,8-14)15-12(17)10-5-4-6-11(7-10)16(18)19/h4-7,9H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUGJHBEDCUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.